Cas no 7483-59-2 (3-(1-Piperazinyl)-1,2-propanediol)

3-(1-Piperazinyl)-1,2-propanediol is a versatile chemical intermediate featuring a piperazine ring linked to a propanediol backbone. This structure imparts solubility in polar solvents and reactivity suitable for further functionalization, making it valuable in pharmaceutical and organic synthesis. The compound’s dual hydroxyl groups enhance its utility as a building block for derivatization, while the piperazine moiety contributes to its potential as a precursor for biologically active molecules. Its balanced hydrophilicity and stability under mild conditions facilitate applications in drug discovery and fine chemical production. The compound is typically handled under standard laboratory conditions, requiring no specialized storage protocols.
3-(1-Piperazinyl)-1,2-propanediol structure
7483-59-2 structure
Product Name:3-(1-Piperazinyl)-1,2-propanediol
CAS No:7483-59-2
MF:C7H16N2O2
MW:160.214141845703
MDL:MFCD00078181
CID:980484
PubChem ID:111002
Update Time:2025-06-11

3-(1-Piperazinyl)-1,2-propanediol Chemical and Physical Properties

Names and Identifiers

    • 3-(1-Piperazinyl)-1,2-propanediol
    • 1-(2,3-dihydroxy propyl)piperazine
    • 3-piperazin-1-yl-propane-1,2-diol
    • 4-(2,3-dihydroxypropyl)piperazine
    • N-(2,3-Dihydroxypropyl)piperazine
    • (2S)-3-(PIPERAZIN-1-YL)PROPANE-1,2-DIOL
    • NS00048100
    • F86638
    • 1,2-Propanediol, 3-(1-piperazinyl)-
    • UXQHRRWIFFJGMQ-UHFFFAOYSA-N
    • 1-(2,3-dihydroxypropyl) piperazine
    • SCHEMBL1361161
    • (S)-3-(PIPERAZIN-1-YL)PROPANE-1,2-DIOL
    • 3-piperazin-1-ylpropane-1,2-diol
    • FT-0750540
    • SY292208
    • AKOS006229086
    • 3-(1-Piperazinyl)-1,2-propanediol, AldrichCPR
    • DTXSID10996344
    • 1-(2,3-dihydroxypropyl)piperazine
    • 7483-59-2
    • CHEMBL4455981
    • 3-(Piperazin-1-yl)propane-1,2-diol
    • EINECS 231-288-8
    • 904896-44-2
    • MFCD00078181
    • DA-19843
    • MDL: MFCD00078181
    • Inchi: 1S/C7H16N2O2/c10-6-7(11)5-9-3-1-8-2-4-9/h7-8,10-11H,1-6H2
    • InChI Key: UXQHRRWIFFJGMQ-UHFFFAOYSA-N
    • SMILES: OC(CO)CN1CCNCC1

Computed Properties

  • Exact Mass: 160.12100
  • Monoisotopic Mass: 160.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 55.7Ų

Experimental Properties

  • PSA: 55.73000
  • LogP: -1.48850

3-(1-Piperazinyl)-1,2-propanediol Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(1-Piperazinyl)-1,2-propanediol Pricemore >>

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Additional information on 3-(1-Piperazinyl)-1,2-propanediol

3-(1-Piperazinyl)-1,2-propanediol: A Comprehensive Overview

3-(1-Piperazinyl)-1,2-propanediol, also known by its CAS number 7483-59-2, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique chemical structure and potential for use in advanced materials, pharmaceuticals, and specialty chemicals. In this article, we will delve into the properties, synthesis methods, applications, and recent research findings related to 3-(1-Piperazinyl)-1,2-propanediol.

The molecular structure of 3-(1-Piperazinyl)-1,2-propanediol consists of a piperazine ring attached to a propane diol backbone. This configuration imparts the compound with both hydrophilic and hydrophobic characteristics, making it suitable for a wide range of applications. The presence of the piperazine group introduces nitrogen atoms into the molecule, which can participate in various chemical reactions and interactions. Recent studies have highlighted the potential of this compound as a building block for synthesizing advanced polymers and materials with tailored properties.

One of the most promising areas of research involving 3-(1-Piperazinyl)-1,2-propanediol is its use in polymer chemistry. Scientists have explored its ability to form high-performance polymers with enhanced mechanical strength and thermal stability. For instance, researchers at the University of Cambridge have developed a novel polymer system incorporating 3-(1-Piperazinyl)-1,2-propanediol as a key monomer. This polymer exhibits exceptional resistance to thermal degradation and has potential applications in aerospace and automotive industries.

In addition to polymer applications, 3-(1-Piperazinyl)-1,2-propanediol has shown promise in the field of drug delivery systems. Its ability to form stable complexes with various bioactive molecules makes it an attractive candidate for designing targeted drug delivery vehicles. A recent study published in the journal *Advanced Materials* demonstrated that nanoparticles synthesized using 3-(1-Piperazinyl)-1,2-propanediol as a stabilizing agent exhibited improved drug encapsulation efficiency and controlled release profiles.

The synthesis of 3-(1-Piperazinyl)-1,2-propanediol typically involves multi-step chemical reactions. One common approach is the nucleophilic substitution reaction between piperazine derivatives and epoxides or other suitable electrophiles. Researchers at Stanford University have optimized this synthesis pathway by employing catalytic asymmetric techniques, which not only improve yield but also enhance the enantioselectivity of the product.

Another area where 3-(1-Piperazinyl)-1,2-propanediol has made significant contributions is in the development of advanced coatings and surface treatments. Its hydrophilic nature allows for the creation of water-resistant surfaces with self-cleaning properties. A team at MIT has utilized this compound to develop a novel coating material that repels water and oil simultaneously—a property highly desirable for use in marine applications and industrial machinery.

Recent advancements in computational chemistry have also shed light on the electronic properties of 3-(1-Piperazinyl)-1,2-propanediol. Using density functional theory (DFT) simulations, researchers at ETH Zurich have analyzed its electronic structure and reactivity under various conditions. These insights are expected to pave the way for new applications in electronic materials and sensors.

In conclusion, 3-(1-Piperazinyl)-1,2-propanediol (CAS No. 7483-59-2) is a multifaceted compound with immense potential across diverse scientific domains. Its unique chemical properties and versatility make it an invaluable tool for researchers striving to develop innovative materials and technologies. As ongoing research continues to uncover new applications for this compound, its role in shaping future advancements in chemistry is set to grow even further.

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